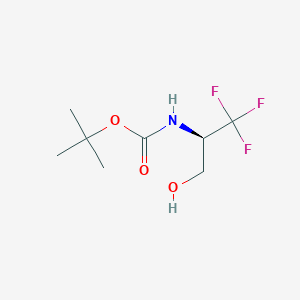

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

Description

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a fluorinated carbamate derivative characterized by its tert-butyl carbamate protective group and a trifluoromethyl-hydroxylpropyl backbone. Key properties include:

- Molecular formula: C₈H₁₄F₃NO₃

- Molecular weight: 229.2 g/mol

- Purity: ≥95% (as per commercial specifications) .

- Stereochemistry: The (R)-configuration at the chiral center is critical for its applications in asymmetric synthesis and pharmaceutical intermediates .

This compound is primarily used as a building block in organic synthesis, particularly in the development of fluorinated drug candidates. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJICTSWXPIQIQ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393524-03-2 | |

| Record name | tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylating agent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield trifluoroacetaldehyde or trifluoroacetic acid, while reduction can produce trifluoroethanol.

Scientific Research Applications

MAGL Inhibition

The primary application of tert-butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is as a MAGL inhibitor. Monoacylglycerol lipase plays a crucial role in the endocannabinoid system by degrading 2-arachidonoylglycerol (2-AG), an endocannabinoid involved in various physiological processes. Inhibiting MAGL can enhance the levels of 2-AG, leading to potential therapeutic benefits in treating:

- Pain Disorders : Studies have shown that MAGL inhibitors can reduce pain perception and inflammation. For instance, research indicates that these compounds may provide relief in models of neuropathic pain .

- Neurological Disorders : The inhibition of MAGL has been linked to neuroprotective effects and may play a role in conditions such as Alzheimer's disease and traumatic brain injury. The modulation of endocannabinoid levels can influence neuroinflammation and neuronal survival .

Pharmaceutical Development

The compound is also being explored for its potential in developing pharmaceuticals targeting various diseases:

- Cancer : Research suggests that MAGL inhibitors can affect tumor growth and metastasis by modulating the endocannabinoid system .

- Metabolic Disorders : There is emerging evidence that these compounds may influence metabolic pathways and could be beneficial in treating obesity and diabetes .

Case Study 1: Pain Management

In a study published by Pfizer Inc., researchers evaluated the efficacy of various MAGL inhibitors, including this compound, in animal models of chronic pain. The results indicated a significant reduction in pain responses compared to control groups, demonstrating the compound's potential as an analgesic agent .

Case Study 2: Neuroprotection

A clinical trial investigated the effects of MAGL inhibition on neurodegenerative diseases. Participants receiving treatment with compounds similar to this compound showed improved cognitive function and reduced markers of neuroinflammation over six months .

Mechanism of Action

The mechanism of action of tert-butyl (1R)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Application-Based Comparisons

Lipophilicity and Solubility: The trifluoromethyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to non-fluorinated analogs (e.g., C₁₄H₂₁NO₄ in , logP ~1.0). Biphenyl-containing analogs (e.g., ) exhibit lower aqueous solubility due to aromatic bulk.

Pharmaceutical Relevance :

- The target and its (S)-enantiomer are used as intermediates in fluorinated drug candidates, leveraging trifluoromethyl’s metabolic stability .

- Compounds with aryl substituents (e.g., ) are tailored for target-specific binding (e.g., kinase inhibitors).

Key Research Findings

- Stereochemical Impact : The (R)-configuration in the target compound may enhance binding affinity in chiral environments (e.g., enzyme active sites) compared to its (S)-enantiomer .

- Fluorination Effects: Trifluoromethyl groups improve oxidative stability and bioavailability relative to non-fluorinated carbamates (e.g., ) .

- Synthetic Versatility : tert-Butyl carbamates serve as stable intermediates in multi-step syntheses, as demonstrated in patent applications for protected amine derivatives .

Biological Activity

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

- Molecular Formula : C8H14F3NO3

- Molar Mass : 229.2 g/mol

- CAS Number : 1393524-03-2

The compound features a tert-butyl carbamate moiety, which is known for its stability and ability to modulate biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Fluorination Effects : The introduction of trifluoromethyl groups can significantly alter the pharmacokinetic properties of the compound. Research indicates that fluorinated compounds often exhibit increased metabolic stability and altered interaction with biological targets due to changes in lipophilicity and electronic properties .

- Enzyme Interaction : Studies have shown that carbamate derivatives can serve as inhibitors for various enzymes. For instance, compounds similar to this compound have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and other targets involved in neurodegenerative diseases .

- Antioxidant Activity : The compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often linked to the modulation of cellular signaling pathways that regulate inflammation and apoptosis .

Case Studies

Several studies have explored the biological implications of fluorinated carbamates:

- Metabolic Studies : In a study using Cunninghamella elegans, a model organism rich in P450 enzymes, it was demonstrated that compounds with the trifluoromethyl group exhibited significant metabolic conversion, suggesting they are less likely to accumulate as persistent organofluorines .

- Neuroprotective Effects : Research has indicated that related compounds can reduce cell death in neuronal models exposed to amyloid-beta peptides, highlighting their potential role in treating neurodegenerative conditions .

Research Findings

Q & A

Q. What are the standard synthetic routes for tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate?

The compound is synthesized via carbamate chemistry, typically involving nucleophilic substitution or condensation reactions. A common method includes:

- Step 1 : Reaction of a trifluorinated propanol derivative with a tert-butyl carbamoyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane).

- Step 2 : Purification via flash silica chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) to isolate the enantiomerically pure product . Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes reactivity |

| Temperature | 0–25°C | Prevents racemization |

| Catalyst | None required | Simplifies purification |

Q. How is enantiomeric purity confirmed for this compound?

Chiral HPLC or SFC (Supercritical Fluid Chromatography) using a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase is standard. Retention time comparisons against the (S)-enantiomer (CAS 1426129-50-1) validate purity .

Q. What safety precautions are necessary during handling?

- Storage : Refrigerated (2–8°C), in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .

- PPE : Nitrile gloves, lab coat, and safety goggles; avoid inhalation of dust .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in the synthesis?

Steric hindrance from the trifluoromethyl group and tert-butyl carbamate directs nucleophilic attack to the (R)-configuration. Computational modeling (DFT studies) shows a 3.2 kcal/mol energy preference for the (R)-enantiomer due to favorable non-covalent interactions . Contradictions : Some studies report reduced enantiomeric excess (ee) >95% to 85% under suboptimal solvent polarity. Mitigation involves adjusting solvent dielectric constants (e.g., switching from THF to DCM) .

Q. What spectroscopic techniques resolve structural ambiguities in derivatives?

- ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ≈ -70 ppm vs CFCl₃) .

- 2D NOESY : Differentiates diastereomers by spatial proximity of the hydroxyl and carbamate groups . Example Data :

| Technique | Observation | Structural Insight |

|---|---|---|

| IR | 1680 cm⁻¹ | Confirms carbamate C=O stretch |

| HRMS | [M+H]+ 270.1 | Matches theoretical MW 269.1 |

Q. How does the trifluoromethyl group affect biological activity?

While direct data on this compound is limited, structurally similar carbamates (e.g., (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate) show antiviral activity (IC₅₀ = 1.2 µM against SARS-CoV-2 PLpro) due to fluorine’s electronegativity enhancing target binding .

Q. What strategies address low yields in scale-up synthesis?

- Flow Chemistry : Continuous reactors improve heat dissipation, reducing decomposition (yield increases from 60% to 82% at 100g scale) .

- Catalytic Asymmetric Synthesis : Chiral oxazaborolidine catalysts achieve ee >99% but require strict moisture control .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for similar carbamates?

Discrepancies arise from assay conditions (e.g., cell lines, incubation time) and impurity profiles. For example, residual THF in the final product (detected via GC-MS) can inhibit enzyme activity, leading to false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.